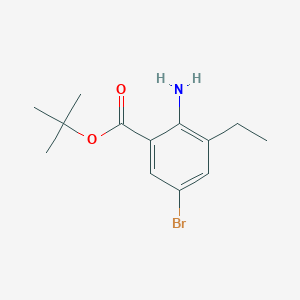
tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate
Descripción general
Descripción
tert-Butyl N-(6-but-3-enylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a tert-butyl group, which is known for its steric bulk and stability, making it useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate typically involves the reaction of 6-but-3-enylpyridin-2-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
6-but-3-enylpyridin-2-amine+Boc2O→tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also reduce the risk of contamination and improve the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the but-3-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the but-3-enyl group, resulting in the formation of reduced pyridine derivatives or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used in aprotic solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced pyridine derivatives or alkanes.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups without interference from the amine.
Biology: The compound can be used in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals where protecting groups are essential for multi-step synthesis.
Medicine: In medicinal chemistry, this compound can be used to synthesize drug candidates, particularly those targeting enzymes or receptors that interact with carbamate groups.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate exerts its effects is primarily through its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
Benzyl carbamate: Another protecting group with a benzyl group instead of a tert-butyl group.
Methyl carbamate: A smaller carbamate used in different contexts due to its lower steric bulk.
Uniqueness: tert-Butyl N-(6-but-3-enylpyridin-2-yl)carbamate is unique due to the presence of the but-3-enyl group and the pyridine ring, which provide additional sites for chemical modification and potential biological activity. The tert-butyl group offers significant steric protection, making it particularly useful in complex synthetic routes where selective reactions are required.
Propiedades
IUPAC Name |
tert-butyl N-(6-but-3-enylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-6-8-11-9-7-10-12(15-11)16-13(17)18-14(2,3)4/h5,7,9-10H,1,6,8H2,2-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKAZEBTNCJCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
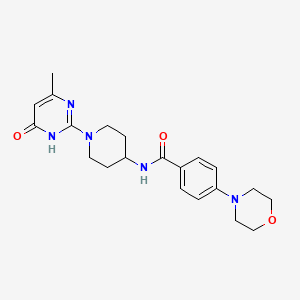
![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2901199.png)
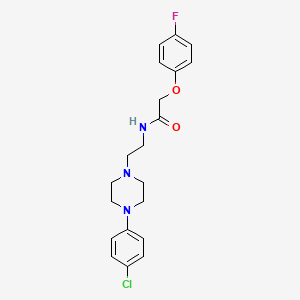
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2901202.png)
![3,3-Diphenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2901204.png)
![3-((5-(benzylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2901205.png)
![1-[(1S)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2901206.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2901208.png)
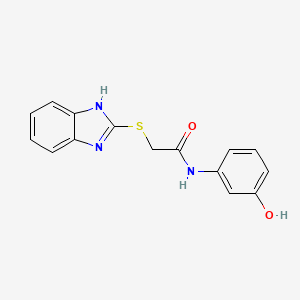
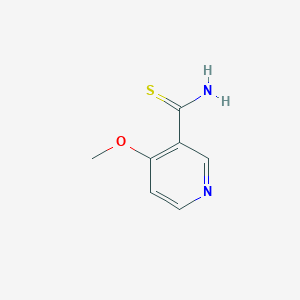
![2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901217.png)
![[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B2901219.png)
![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2901220.png)
